3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 1,3-benzodioxole moiety at position 3 and a 3-phenyl-1,2,4-oxadiazole substituent at position 6. The benzodioxole group may enhance lipophilicity and metabolic stability, while the oxadiazole ring is known to contribute to antimicrobial and anti-inflammatory properties in related compounds .
Properties
CAS No. |
1207059-44-6 |
|---|---|
Molecular Formula |
C24H16N4O5 |
Molecular Weight |
440.415 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16N4O5/c29-23-17-8-7-16(22-26-21(27-33-22)15-4-2-1-3-5-15)11-18(17)25-24(30)28(23)12-14-6-9-19-20(10-14)32-13-31-19/h1-11H,12-13H2,(H,25,30) |
InChI Key |
JIBZQHOFTKFOSM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzodioxole moiety: This step might involve a Friedel-Crafts alkylation reaction.
Formation of the oxadiazole ring: This can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions might target the quinazoline core or the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Due to its structural features, the compound might exhibit biological activities such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
Industry
Possible uses in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for compounds like “3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
To contextualize the properties of the target compound, a structural and functional comparison with analogous quinazoline-diones and related heterocyclic systems is provided below:
Structural Analogues
2.1.1 Core Structure Variations
- Target Compound : Quinazoline-2,4-dione core with benzodioxolylmethyl (position 3) and phenyl-oxadiazole (position 7).
- : 3-(4-chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS: 1206992-30-4)
- : 7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358320-84-9)
- : 3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS: 1251565-15-7)
Key Observations :
- The benzodioxole group in the target compound may confer greater metabolic resistance compared to chlorobenzyl () or methoxybenzyl () groups due to its cyclic ether structure.
2.1.2 Heterocyclic Core Variations
- : 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Core Structure: Thieno[2,3-d]pyrimidine-2,4-dione (vs. quinazoline-dione). Activity: Demonstrated antimicrobial activity at 30 µg/mL against bacterial strains, comparable to streptomycin .
Key Observations :
- The thieno-pyrimidine core () may exhibit different pharmacokinetic profiles compared to quinazoline-diones due to sulfur atom inclusion.
- Both cores retain oxadiazole moieties, suggesting a shared mechanism of action in antimicrobial activity.
Pharmacological Activity
While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogues:
- Antimicrobial Potential: Oxadiazole-containing compounds (e.g., ) show activity against Gram-positive and Gram-negative bacteria. The phenyl-oxadiazole in the target compound may enhance membrane penetration .
- Metabolic Stability : The benzodioxole group likely improves resistance to oxidative metabolism compared to simpler alkyl or halogenated substituents (e.g., ) .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Structural Overview
The compound features a quinazoline core substituted with a benzodioxole and an oxadiazole moiety. The structural formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O4 |
| Molecular Weight | 440.44 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. In vitro tests demonstrated that certain quinazoline derivatives possess IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines .
Case Study:
A study evaluated a series of quinazoline derivatives for their anticancer activity and found that modifications at specific positions enhanced their potency. The compound's ability to inhibit EGFR (Epidermal Growth Factor Receptor) was particularly noted, with some derivatives showing IC50 values as low as 0.096 µM against this target .
Antibacterial Activity
Quinazolines have also been reported to exhibit antibacterial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives similar to this compound have been shown to inhibit bacterial dihydrofolate reductase (DHFR), which is crucial for bacterial growth .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Streptococcus pneumoniae | 1 |
The presence of acidic functional groups on the phenyl ring significantly contributes to the antibacterial activity observed in these compounds .
Antifungal Activity
In addition to antibacterial properties, quinazoline derivatives have been tested for antifungal activity. The compound exhibited promising results against various fungal strains, outperforming standard antifungal agents like griseofulvin in certain assays .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: Compounds with a similar structure have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Receptor Modulation: The interaction with EGFR and other receptors plays a crucial role in mediating the anticancer effects.
- Oxidative Stress Induction: Some derivatives exhibit antioxidant properties that may contribute to their overall therapeutic effects by scavenging free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
